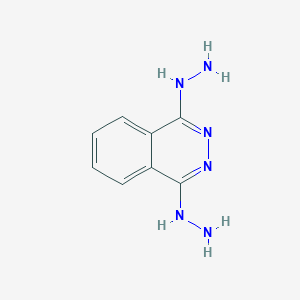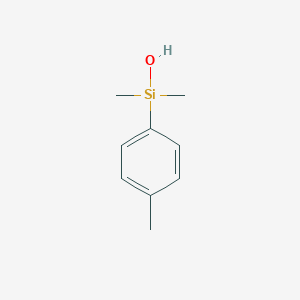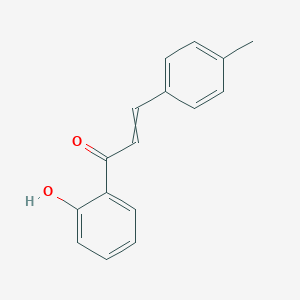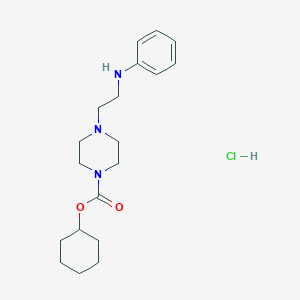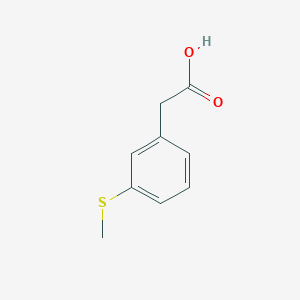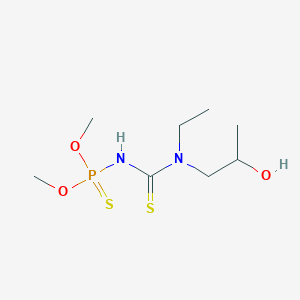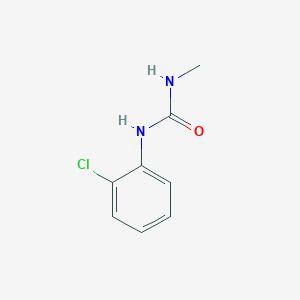
Benzene-1,4-disulfonamide
Übersicht
Beschreibung
Benzene-1,4-disulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as benzenedisulfonamide or benzenesulfonamide and is widely used in various fields of research, including medicinal chemistry, biochemistry, and organic chemistry.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Benzene-1,4-disulfonamide derivatives, such as N-(3-morpholinopropyl)this compound, have been shown to be potent inhibitors of carbonic anhydrase isoenzymes. These compounds exhibit nanomolar inhibitory concentration ranges and display varied activities across different isoenzymes, particularly demonstrating low affinity against isoenzyme hCA XII (Supuran, Maresca, Gregáň, & Remko, 2013).
Chemical Synthesis and Electrochemical Studies
This compound derivatives are utilized in the synthesis of various chemical compounds. For instance, they have been involved in the electroreductive splitting of aryl disulfonamides, contributing to the formation of significant chemical products like phenol and sulfinic acid under certain conditions (Horner & Schmitt, 1982).
Pharmaceutical Applications
In pharmaceutical research, this compound derivatives are key in synthesizing new compounds with potential antibacterial and anti-oxidant activities. These derivatives have been instrumental in developing new substituted 1,4-dihydropyridine derivatives, exhibiting significant biological functions (Ghorbani‐Vaghei et al., 2016).
Catalysis and Organic Reactions
This compound compounds have been applied as catalysts in various chemical reactions. They facilitate the synthesis of different organic compounds, including acetals, diacetates, and conjugate addition products, under mild conditions (Ghorbani‐Vaghei et al., 2009; Ghorbani‐Vaghei et al., 2012).
Molecular Electronics
In the field of molecular electronics, this compound derivatives have been investigated for their conductive properties. Studies involving benzene-1,4-dithiol, a related compound, have shown promising results in charge transport through molecules, highlighting its potential in developing molecular-scale electronics (Reed et al., 1997).
Wirkmechanismus
Target of Action
Benzene-1,4-disulfonamide primarily targets the Oxidative Phosphorylation (OXPHOS) system . This system is crucial for aerobic metabolism, particularly in select cancers .
Pharmacokinetics
The compound’s impact on bioavailability is evident in its ability to cause significant cytotoxicity in a galactose-containing medium .
Result of Action
The primary result of this compound’s action is a significant reduction in ATP production, leading to cytotoxicity . This cytotoxic effect is particularly pronounced in certain cancer cells that rely on aerobic metabolism . In fact, one analogue of the compound has shown significant single-agent efficacy in a pancreatic cancer model .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, the compound was found to be selectively cytotoxic in a galactose-containing medium . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions present within the cell.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Benzene-1,4-disulfonamide has been found to interact with complex I, a key enzyme in the electron transport chain, which plays a crucial role in OXPHOS . By inhibiting complex I, this compound can disrupt ATP production, leading to cytotoxicity .
Cellular Effects
In cellular processes, this compound has been observed to have significant cytotoxic effects. This is primarily due to its ability to inhibit ATP production, a critical aspect of cell function
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to complex I and inhibiting its function . This leads to a decrease in ATP production, which can result in cell death .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are currently under study. Initial findings suggest that it has a potent inhibitory effect on complex I function and ATP production .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are ongoing. Preliminary results indicate that it is well-tolerated in mice and shows significant efficacy in a pancreatic cancer model .
Metabolic Pathways
This compound is involved in the OXPHOS metabolic pathway, where it interacts with complex I
Eigenschaften
IUPAC Name |
benzene-1,4-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUBWJAJSXAOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632245 | |
| Record name | Benzene-1,4-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16993-45-6 | |
| Record name | Benzene-1,4-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzene-1,4-disulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzene-1,4-disulfonamide interact with its target and what are the downstream effects?
A1: Research indicates that this compound derivatives act as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting complex I within the electron transport chain [, ]. This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of cells. Consequently, cells heavily reliant on aerobic metabolism, such as certain cancer cells, experience reduced energy availability leading to growth inhibition and cell death [, ].
Q2: Can you elaborate on the Structure-Activity Relationship (SAR) of this compound and how modifications impact its activity?
A2: Studies focusing on benzene-1,4-disulfonamides as OXPHOS inhibitors demonstrate a clear SAR. Modifications to the core structure, particularly substitutions on the benzene ring and variations in the sulfonamide moieties, significantly influence the compound's potency and selectivity for complex I [, ]. Optimization efforts have successfully yielded derivatives with nanomolar IC50 values against complex I, highlighting the impact of structural modifications on enhancing inhibitory activity [, ].
Q3: What is the in vitro and in vivo efficacy of this compound derivatives?
A3: this compound derivatives have demonstrated promising in vitro and in vivo efficacy. In cell-based assays, these compounds effectively inhibit the growth of various cancer cell lines, particularly those exhibiting a high dependence on OXPHOS [, ]. Furthermore, in vivo studies using a syngeneic pancreatic cancer model showcased significant tumor growth inhibition following oral administration of a lead compound, DX3-213B, without noticeable toxicity []. These findings highlight the therapeutic potential of this compound derivatives for treating cancers reliant on OXPHOS.
Q4: Besides anticancer activity, are there other applications for this compound derivatives?
A4: Beyond their potential as anticancer agents, this compound derivatives have shown promise as inhibitors of carbonic anhydrases (CAs) [, ]. Specifically, compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, N-(3-morpholinopropyl)this compound, and N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) exhibit inhibitory activity against hCA I, hCA II, hCA IV, and hCA XII with varying affinities []. This suggests their potential application in developing novel antiglaucoma therapies [].
Q5: Has this compound been utilized in catalytic applications?
A5: While not directly acting as catalysts, this compound derivatives play a crucial role in catalyst development. For instance, a novel catalyst system employing copper immobilized on layered double hydroxides (LDHs) utilizes N1,N4-bis(4,6-diamino-1,3,5-triazin-2-yl)this compound as a key component []. This catalyst demonstrates high efficiency in synthesizing pyrano[2,3-d]pyrimidine and dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-dione derivatives, highlighting the utility of this compound derivatives in designing efficient catalytic systems [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



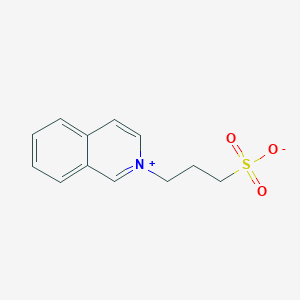
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)




